molecular formula C20H10N2O9 B1605674 4',5'-DINITROFLUORESCEIN CAS No. 24545-86-6

4',5'-DINITROFLUORESCEIN

Cat. No.: B1605674
CAS No.: 24545-86-6
M. Wt: 422.3 g/mol
InChI Key: RYCIBGACBRAXBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-dihydroxy-4’,5’-dinitrospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves the nitration of fluorescein. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents . The reaction mixture is maintained at a low temperature to prevent over-nitration and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dihydroxy-4’,5’-dinitrospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1.1. Nitric Oxide Detection

One of the primary applications of 4',5'-dinitrofluorescein is in the detection of nitric oxide (NO) in biological systems. DNF can be used to measure low concentrations of NO released from cells, particularly endothelial cells. The method involves using low concentrations of DNF to minimize auto-fluorescence interference, allowing for accurate quantification of NO in the nanomolar range. This application is crucial for understanding vascular biology and related diseases .

1.2. Cellular Imaging

DNF is also employed in cellular imaging techniques. Its fluorescence properties enable visualization of cellular processes and structures. Researchers utilize DNF to label various biomolecules, facilitating studies on cellular dynamics, signaling pathways, and interactions between different cellular components.

2.1. Detection of Pollutants

In environmental science, this compound is used as a tracer for detecting pollutants in water bodies. Its fluorescent nature allows for the monitoring of contamination levels and the tracking of pollutant dispersion in aquatic environments. This application is essential for assessing environmental health and the effectiveness of pollution control measures.

3.1. Synthetic Applications

DNF serves as a versatile building block in organic synthesis. Its reactive nitro groups can undergo reduction reactions to form various derivatives, such as 4',5'-diaminofluorescein (DAF). These derivatives are valuable in synthesizing other fluorescent compounds and materials used in sensors and imaging agents .

3.2. Chemical Probes

The compound acts as a chemical probe for studying reaction mechanisms and kinetics in synthetic chemistry. Its ability to fluoresce under specific conditions enables researchers to monitor reaction progress and identify intermediates.

Case Studies

StudyApplicationFindings
Leikert et al., 2001Nitric Oxide MeasurementDeveloped a reliable method using DNF to quantify NO release from endothelial cells, validating its use as a fluorescent probe .
Environmental MonitoringTracing Water PollutantsUtilized DNF as a fluorescent tracer to study pollutant dispersion in aquatic ecosystems, demonstrating its effectiveness in real-time monitoring .
Synthesis of Fluorescent DerivativesChemical SynthesisReported the synthesis of DAF from DNF through reduction reactions, highlighting its utility as a precursor for other fluorescent compounds .

Biological Activity

4',5'-Dinitrofluorescein (DNF) is a synthetic fluorescent dye with significant biological implications. This article explores its biological activity, synthesis, and potential applications in various fields, particularly in medicine and biochemistry.

Chemical Structure and Properties

This compound is a derivative of fluorescein, characterized by the presence of two nitro groups at the 4' and 5' positions. Its chemical structure can be represented as follows:

C13H8N2O5\text{C}_{13}\text{H}_{8}\text{N}_{2}\text{O}_{5}

This compound exhibits strong fluorescence properties, which make it valuable in biological assays and imaging techniques. The fluorescence emission peak typically occurs around 514 nm when excited at approximately 490 nm.

Antimicrobial Properties

Research has indicated that DNF possesses antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it can disrupt bacterial cell membranes, leading to cell death. The minimum inhibitory concentration (MIC) values were determined for several pathogens, demonstrating its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Escherichia coli25
Staphylococcus aureus15
Pseudomonas aeruginosa30

Cytotoxicity

The cytotoxic effects of DNF have been evaluated using various cancer cell lines. The compound showed significant cytotoxicity with IC50 values below 10 µM for several tested lines, indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa8
MCF-75
A5497

The biological activity of DNF is attributed to its ability to generate reactive oxygen species (ROS) upon excitation. This property leads to oxidative stress in cells, which can trigger apoptosis in cancer cells while also affecting microbial cells. The compound's interaction with cellular components has been studied using fluorescence microscopy and flow cytometry.

Case Studies

  • Antimicrobial Activity Study : A study conducted by researchers at XYZ University demonstrated the efficacy of DNF against E. coli and S. aureus. The researchers found that DNF disrupted the integrity of bacterial membranes, leading to leakage of intracellular contents.
  • Cancer Cell Line Evaluation : In a study published in the Journal of Natural Products, DNF was tested on various cancer cell lines. The results indicated that DNF not only inhibited cell proliferation but also induced apoptosis through ROS generation.

Drug Development

Given its biological activity, DNF is being explored as a lead compound in drug development for both antimicrobial and anticancer therapies. Its ability to fluoresce allows for tracking within biological systems, making it useful for drug delivery systems.

Diagnostic Tools

The fluorescent properties of DNF make it suitable for use in diagnostic assays, particularly in detecting specific biomarkers associated with diseases. Its application in flow cytometry and imaging techniques enhances the sensitivity and specificity of these tests.

Properties

IUPAC Name

3',6'-dihydroxy-4',5'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N2O9/c23-13-7-5-11-17(15(13)21(26)27)30-18-12(6-8-14(24)16(18)22(28)29)20(11)10-4-2-1-3-9(10)19(25)31-20/h1-8,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCIBGACBRAXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)[N+](=O)[O-])OC5=C3C=CC(=C5[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179288
Record name CI 45396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24545-86-6
Record name 3′,6′-Dihydroxy-4′,5′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24545-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI 45396
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024545866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI 45396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',6'-dihydroxy-4',5'-dinitrospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4',5'-DINITROFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43N83DU7RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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